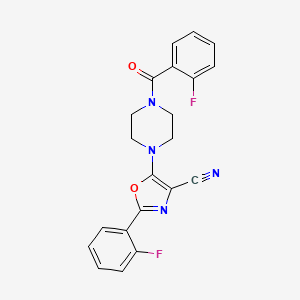

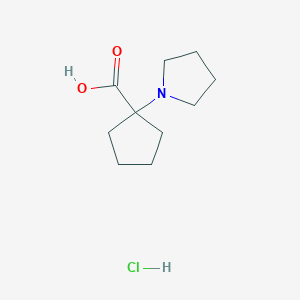

![molecular formula C14H15FN2O2S B2674817 Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 852217-69-7](/img/structure/B2674817.png)

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized . It has been studied for its neuroprotective and anti-neuroinflammatory activity on human microglia and neuronal cell models .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield and melting point of the compound were also reported .Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed and characterized . The reactions were monitored and the products were characterized using various analytical techniques .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques. The yield, melting point, and Rf value of the compound were reported . The IR, 1H NMR, 13C NMR, and elemental analysis data were also provided .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity Exploration

Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and related compounds, have been synthesized and explored for various biological activities. One notable study involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties linked to structures including a 1,3-thiazole nucleus. These compounds were examined for their antimicrobial, antilipase, and antiurease activities, showcasing the potential for developing new therapeutic agents. Some of these synthesized compounds exhibited moderate to good antimicrobial activity against test microorganisms, and specific compounds showed notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity Assessment

Further research into the modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate has led to the synthesis of derivatives with assessed antimicrobial activities. Derivatives of this compound were synthesized and their structures confirmed through various spectral techniques. These compounds were tested for their antimicrobial efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans. This study not only highlighted the antimicrobial potential of these derivatives but also facilitated the understanding of structure-activity relationships through 3D QSAR analysis (Desai, Bhatt, & Joshi, 2019).

Crystal Structure Analysis

The structural elucidation of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate derivatives has been a subject of interest, revealing intricate details about their molecular configurations. Studies have determined the crystal structures of such compounds, providing insights into their hydrogen bonding patterns and molecular associations. This level of structural analysis is crucial for understanding the physicochemical properties and potential biological interactions of these molecules (Lynch & Mcclenaghan, 2004).

Corrosion Inhibition Properties

Interestingly, research has also explored the applications of thiazole derivatives beyond the biomedical field. This compound analogs have been studied for their potential as corrosion inhibitors for mild steel in industrial processes. These studies involve assessing the efficiency of these compounds in preventing corrosion, supported by gravimetric and electrochemical techniques. Such applications underline the versatility of thiazole derivatives in various industrial and scientific contexts (Dohare, Ansari, Quraishi, & Obot, 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 2-[(4-fluorophenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-9(2)17-14(20-12)16-8-10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLWPWROJOQCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NCC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

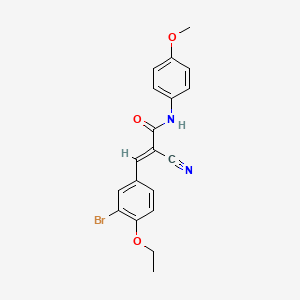

![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)

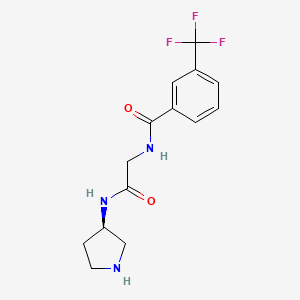

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)

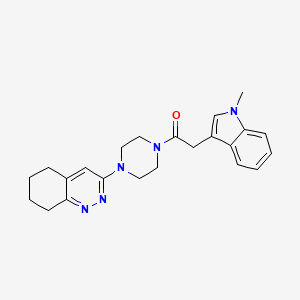

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)

![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)